molecular formula C7H5IN2O B1615958 5-Iodobenzo[d]oxazol-2-amine CAS No. 64037-13-4

5-Iodobenzo[d]oxazol-2-amine

Cat. No.: B1615958
CAS No.: 64037-13-4
M. Wt: 260.03 g/mol
InChI Key: VLQYRAJKFGZRNV-UHFFFAOYSA-N
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Description

5-Iodobenzo[d]oxazol-2-amine is a chemical compound that belongs to the class of benzoxazoles. It has gained significant attention in the scientific community due to its potential biological and industrial applications. This compound has shown promise as a lead compound for the development of anticancer and antibacterial drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodobenzo[d]oxazol-2-amine typically involves the iodination of benzoxazolamine derivatives. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: 5-Iodobenzo[d]oxazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) are commonly used.

    Oxidation and Reduction Reactions: Reagents like hydrogen peroxide (H2O2) and sodium borohydride (NaBH4) are used.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoxazolamines .

Scientific Research Applications

5-Iodobenzo[d]oxazol-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various benzoxazole derivatives.

    Biology: The compound has shown potential as an antibacterial and anticancer agent.

    Medicine: It is being investigated for its potential use in drug development.

    Industry: The compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 5-Iodo-2-benzoxazolamine
  • N-aryl-2-benzoxazolamines

Comparison: 5-Iodobenzo[d]oxazol-2-amine is unique due to its specific iodine substitution, which imparts distinct chemical and biological properties. Compared to other benzoxazolamines, it has shown higher efficacy in certain biological applications, such as antibacterial and anticancer activities .

Properties

IUPAC Name

5-iodo-1,3-benzoxazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLQYRAJKFGZRNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)N=C(O2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10214035
Record name Benzoxazole, 2-amino-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64037-13-4
Record name 5-Iodo-2-benzoxazolamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64037-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoxazole, 2-amino-5-iodo-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064037134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Benzoxazolamine, 5-iodo-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24980
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzoxazole, 2-amino-5-iodo-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10214035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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